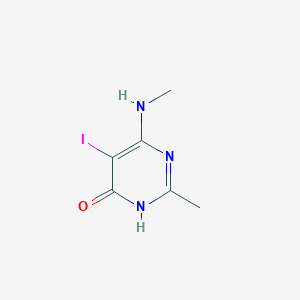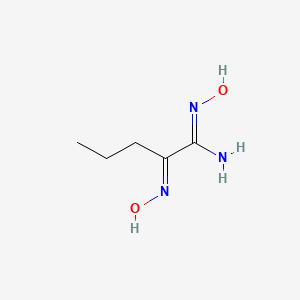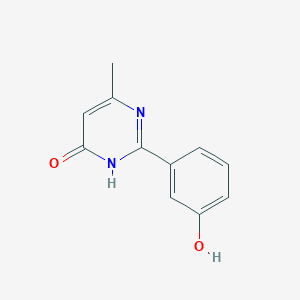![molecular formula C10H11N3O3 B1417871 3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1158240-94-8](/img/structure/B1417871.png)
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Vue d'ensemble
Description
“3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid” is a compound with the IUPAC name 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid . It has a molecular weight of 193.16 .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,10H,1H3,(H,13,14) .Chemical Reactions Analysis
The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail. The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 332–334 °C (MeOH, decomposition). The 1H NMR and 13C NMR spectra, as well as the IR spectrum and mass spectrum, have been reported .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound's synthesis and structural analysis have been a subject of interest in chemical research. For instance, Chimichi et al. (1996) explored the chemistry of substituted pyrazolo[1,5-a]pyrimidines, focusing on their reaction mechanisms and structural elucidation through NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996).
Synthesis from Levulinic Acid
Flores et al. (2013) reported the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, demonstrating the synthetic potential of a protocol that yielded new 3-(pyrimidinyl) propanoates. This underscores the compound's relevance in synthetic organic chemistry (Flores et al., 2013).
Role in Angiotensin II Receptor Antagonism
Shiota et al. (1999) investigated the role of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives in angiotensin II receptor antagonism. They found that structural modifications at specific positions of the pyrazolo[1,5-a]pyrimidine were critical for displaying oral activity (Shiota et al., 1999).
Antibacterial and Antimicrobial Properties
Several studies have explored the antibacterial and antimicrobial properties of derivatives of this compound. Harutyunyan et al. (2015) synthesized derivatives from pyrimidinylpropanoic acids and evaluated their antibacterial properties (Harutyunyan et al., 2015). Similarly, Deohate and Palaspagar (2020) investigated the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics (Deohate & Palaspagar, 2020).
Antitumor Activity
The compound and its derivatives have shown potential in antitumor activity. Abdellatif et al. (2014) tested new derivatives for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, finding that almost all tested compounds revealed antitumor activity (Abdellatif et al., 2014).
Novel Synthesis Methods
Researchers have also focused on developing novel synthesis methods for related compounds. For example, Reimlinger et al. (1970) discussed the reaction of 3(5)-Aminopyrazole with various esters to synthesize isomeric Oxo-dihydro-pyrazolo-pyrimidines (Reimlinger et al., 1970).
Propriétés
IUPAC Name |
3-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-7(2-3-9(14)15)10(16)13-8(12-6)4-5-11-13/h4-5,11H,2-3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIITUMRAQPNEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=CN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



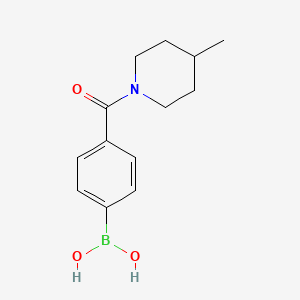
![7-Chloropyrido[3,4-b]pyrazine](/img/structure/B1417796.png)
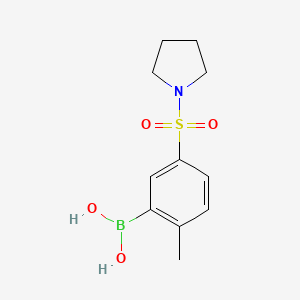
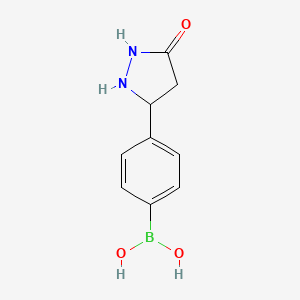
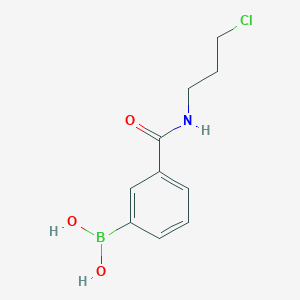
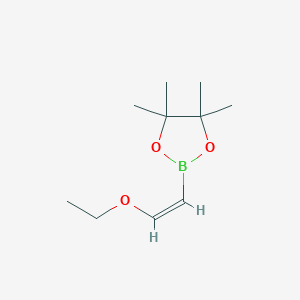
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)
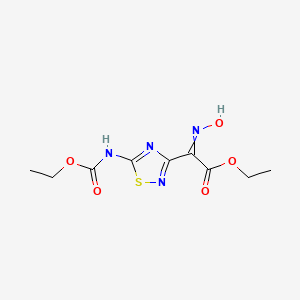

![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)

